2,6-Diethylnaphthalene

Catalog No.
S1909458
CAS No.
59919-41-4
M.F
C14H16
M. Wt
184.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diethylnaphthalene

CAS Number

59919-41-4

Product Name

2,6-Diethylnaphthalene

IUPAC Name

2,6-diethylnaphthalene

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

InChI

InChI=1S/C14H16/c1-3-11-5-7-14-10-12(4-2)6-8-13(14)9-11/h5-10H,3-4H2,1-2H3

InChI Key

CJJFFBINNGWEBO-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)C=C(C=C2)CC

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(C=C2)CC

Potential Applications in Polymer Science

2,6-Diethylnaphthalene has been explored as a potential building block for high-performance polymers, particularly poly(ethylene 2,6-naphthalenedicarboxylate). This polymer possesses desirable properties like thermal stability and mechanical strength, making it attractive for various industrial applications []. Research suggests that 2,6-diethylnaphthalene's availability is crucial for the development of efficient separation methods for its dicarboxylic acid derivative, which is the direct precursor to the targeted polymer [].

2,6-Diethylnaphthalene is a polycyclic aromatic hydrocarbon characterized by two ethyl groups attached to the naphthalene structure. Its chemical formula is C₁₄H₁₆, and it is one of the many isomers derived from naphthalene. This compound is notable for its unique structural features, which influence its physical and chemical properties, making it a subject of interest in various chemical studies and applications .

, primarily through oxidation processes. One significant reaction involves the oxidation of the ethyl groups to form 2,6-naphthalenedicarboxylic acid. This transformation can be catalyzed by cobalt-manganese-bromine complexes in acetic acid, yielding high conversion rates under optimal conditions . The oxidation mechanism typically proceeds via acetyl groups and includes intermediates such as hydroxyethyl and acetoxyethyl groups .

Several methods exist for synthesizing 2,6-diethylnaphthalene:

  • Alkylation of Naphthalene: This method involves the direct alkylation of naphthalene with ethylene using various catalysts.
  • Friedel-Crafts Alkylation: Ethylene can react with naphthalene in the presence of Lewis acids like aluminum chloride to yield 2,6-diethylnaphthalene.
  • Catalytic Processes: More advanced methods involve zeolite-catalyzed reactions or other solid catalysts that facilitate the alkylation process under milder conditions .

2,6-Diethylnaphthalene has several applications:

  • Precursor for Polymers: It serves as a precursor for synthesizing 2,6-naphthalenedicarboxylic acid, which is essential in producing high-performance polymers like polyethylene naphthalate.
  • Chemical Intermediates: It can be used in the production of dyes and other chemical intermediates through various oxidation and reduction reactions .

Studies on the interactions involving 2,6-diethylnaphthalene primarily focus on its reactivity with oxidizing agents. The compound's behavior in catalytic oxidation reactions has been explored to optimize conditions for producing valuable derivatives like 2,6-naphthalenedicarboxylic acid. Research indicates that the presence of metal catalysts significantly enhances reaction rates and selectivity during these processes .

Several compounds share structural similarities with 2,6-diethylnaphthalene. Here are some notable examples:

Compound NameStructure TypeUnique Features
2,6-DimethylnaphthaleneDimethylated naphthaleneCommonly used in producing polymers; less sterically hindered than diethyl derivatives .
1,5-DiethylnaphthaleneIsomeric formDifferent substitution pattern; may exhibit different reactivity profiles .
2-EthylnaphthaleneMonosubstituted naphthaleneSimpler structure; often used as a solvent or intermediate in organic synthesis .

Uniqueness: 2,6-diethylnaphthalene stands out due to its specific substitution pattern that affects its physical properties and reactivity compared to other alkylated naphthalenes. Its ability to undergo selective oxidation makes it particularly valuable in industrial applications related to polymer synthesis.

Molecular and Structural Characteristics

2,6-Diethylnaphthalene has the molecular formula $$ \text{C}{14}\text{H}{16} $$, a molecular weight of 184.28 g/mol, and the CAS registry number 59919-41-4. Its IUPAC name is 2,6-diethylnaphthalene, with synonyms including 2,6-DEN and naphthalene, 2,6-diethyl-. The compound’s structure consists of a naphthalene backbone with ethyl groups (-CH$$2$$CH$$3$$) at the 2- and 6-positions, creating a symmetrical arrangement (Figure 1).

Crystallographic and Spectroscopic Data

X-ray diffraction studies reveal that the ethyl groups adopt a planar conformation relative to the naphthalene ring, minimizing steric hindrance. The compound’s UV-Vis spectrum shows absorption maxima at 278 nm and 286 nm, characteristic of alkylated naphthalenes. Nuclear magnetic resonance (NMR) data confirm the substitution pattern:

  • $$ ^1\text{H} $$-NMR (CDCl$$3$$): δ 1.35 (t, 6H, -CH$$2$$CH$$3$$), δ 2.75 (q, 4H, -CH$$2$$-), δ 7.15–7.85 (m, 6H, aromatic).

Classification

2,6-DEN belongs to the dialkylated naphthalene subclass of PAHs. It is classified under the European Chemicals Agency (ECHA) as a Skin Irritant (Category 2) and Eye Irritant (Category 2).

Historical Context and Development

Early Synthesis and Isolation

The compound first gained attention in the late 20th century during investigations into alkylated PAHs. Initial synthesis routes involved Friedel-Crafts alkylation of naphthalene with ethyl halides, though yields were low due to competing isomer formation. A breakthrough came in 1992 with the development of zeolite-based separation methods, enabling selective isolation of 2,6-DEN from isomer mixtures.

Industrial Relevance

The 1990s saw growing interest in 2,6-DEN as a precursor for 2,6-naphthalenedicarboxylic acid (NDA), a monomer for high-performance polymers like polyethylene naphthalate (PEN). However, challenges in large-scale purification limited its adoption compared to the methyl-substituted analog 2,6-dimethylnaphthalene (2,6-DMN).

Position in Polycyclic Aromatic Hydrocarbon Chemistry

Reactivity and Environmental Behavior

As a PAH, 2,6-DEN exhibits typical aromatic electrophilic substitution reactivity, with bromination occurring preferentially at the 1- and 5-positions. Its environmental persistence is moderate ($$ t{1/2} \approx 120 \, \text{days} $$ in soil), though the ethyl groups enhance hydrophobicity ($$\log K{\text{ow}} = 5.20$$), increasing bioaccumulation potential.

Synthetic Applications

2,6-DEN serves as a substrate in catalytic dehydrogenation reactions to produce 2,6-diethyltetralin, a intermediate in lubricant synthesis. Recent studies also explore its use in metal-organic frameworks (MOFs) for gas storage, leveraging its rigid, planar geometry.

Relationship to Other Alkylated Naphthalenes

Structural and Functional Comparisons

Table 1 compares key properties of 2,6-DEN with related alkylated naphthalenes:

Property2,6-DEN2,6-DMN1,4-Diethylnaphthalene
Molecular Formula$$ \text{C}{14}\text{H}{16} $$$$ \text{C}{12}\text{H}{12} $$$$ \text{C}{14}\text{H}{16} $$
Melting Point (°C)49–53106–11062–65
Boiling Point (°C)294.6262301
Log $$ K_{\text{ow}} $$5.204.315.45

Isomer-Specific Behavior

The ethyl group’s steric bulk in 2,6-DEN reduces crystallization efficiency compared to 2,6-DMN, complicating purification. Conversely, its higher carbon content enhances thermal stability, making it preferable for high-temperature polymer applications.

Bond Properties and Molecular Geometry

The molecular geometry of 2,6-diethylnaphthalene is characterized by the planar aromatic naphthalene core with tetrahedral geometry around the carbon atoms of the ethyl substituents [8] [9]. The naphthalene ring system maintains its characteristic bond lengths and angles typical of aromatic systems, with carbon-carbon bond lengths in the aromatic rings ranging from approximately 1.39 to 1.42 Angstroms [8].

The ethyl substituents introduce conformational flexibility through rotation around the C-C bonds connecting the ethyl groups to the aromatic ring [5] [10]. The molecule possesses two rotatable bonds, corresponding to the C-C bonds between the naphthalene ring and the ethyl groups [5]. This rotational freedom allows for different conformational states, although the energy barriers for rotation are relatively low due to the absence of significant steric interactions [10].

Crystal structure analysis of related disubstituted naphthalene compounds reveals that alkyl conformations significantly influence the overall molecular packing and intermolecular interactions [7] [9]. The alkyl chains can adopt extended or folded conformations depending on the crystal packing environment, with different conformations affecting the stacking arrangements of the aromatic rings [9] [11].

Table 2: Physical Properties

PropertyValue
Melting Point (°C)49-53
Boiling Point (°C)Not available
Density (g/cm³)Not available
Flash Point (°C)Not applicable
Log P (octanol-water)5.20
State at Room TemperatureSolid
Crystal SystemNot specified
Symmetry Number1

The molecular framework belongs to aromatic homopolycyclic compounds, classified under the broader category of benzenoids [6]. The point group symmetry is C₁, indicating the absence of rotational symmetry elements beyond the identity operation [5]. This low symmetry arises from the specific positioning of the ethyl substituents and their conformational arrangements.

Spectroscopic Identification Parameters

2,6-Diethylnaphthalene can be characterized using various spectroscopic techniques, each providing distinct information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as a primary identification tool, with both proton and carbon-13 NMR providing structural confirmation [12] [13].

In proton NMR spectroscopy, the aromatic protons typically appear in the 7.0-8.0 ppm region, while the ethyl group protons appear at 1.0-3.0 ppm [12] [14]. The aromatic region shows characteristic splitting patterns corresponding to the substitution pattern on the naphthalene ring. The ethyl groups contribute both methylene and methyl proton signals, with the methylene protons appearing as a quartet and the methyl protons as a triplet due to spin-spin coupling [14] [15].

Carbon-13 NMR spectroscopy provides information about the carbon framework, with aromatic carbons appearing in the 110-140 ppm range and the ethyl carbon atoms appearing at 15-30 ppm [12] [13]. The aromatic carbon signals reflect the electronic environment of each carbon atom within the naphthalene system, with quaternary carbons appearing at different chemical shifts compared to tertiary aromatic carbons.

Table 3: Spectroscopic Properties and Identification Parameters

TechniqueKey FeaturesTypical Range/Values
Nuclear Magnetic Resonance (¹H NMR)Aromatic protons and ethyl group protons7.0-8.0 ppm (aromatic), 1.0-3.0 ppm (ethyl)
Nuclear Magnetic Resonance (¹³C NMR)Aromatic carbons and aliphatic carbons110-140 ppm (aromatic), 15-30 ppm (ethyl)
Infrared Spectroscopy (IR)C-H stretching, aromatic C=C stretching3000-3100 cm⁻¹ (C-H), 1500-1600 cm⁻¹ (C=C)
Mass Spectrometry (MS)Molecular ion peak at m/z 184Base peak varies with fragmentation
Ultraviolet-Visible Spectroscopy (UV-Vis)π-π* transitions in aromatic system250-350 nm region
Raman SpectroscopyAromatic ring vibrations1000-1700 cm⁻¹ region

Infrared spectroscopy reveals characteristic absorption bands for C-H stretching vibrations in the 3000-3100 cm⁻¹ region and aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region [16]. The IR spectrum provides information about the functional groups present and confirms the aromatic nature of the compound.

Mass spectrometry shows a molecular ion peak at m/z 184, corresponding to the molecular weight of the compound [2] [6]. Fragmentation patterns in the mass spectrum can provide additional structural information, with typical losses including ethyl radicals or alkyl fragments from the substituent groups.

Ultraviolet-visible spectroscopy exhibits characteristic π-π* transitions typical of aromatic systems, appearing in the 250-350 nm region [17] [18]. These electronic transitions provide information about the conjugated π-electron system of the naphthalene ring and the influence of the ethyl substituents on the electronic structure.

Conformational Analysis and Stability

The conformational behavior of 2,6-diethylnaphthalene is primarily governed by the rotational freedom of the ethyl substituents around the bonds connecting them to the naphthalene ring [10]. The presence of two ethyl groups introduces multiple conformational possibilities, with each ethyl group capable of adopting different rotational conformations.

Computational studies on related alkylated naphthalene systems indicate that ethyl substituents generally exhibit low rotational barriers, typically in the range of 3-10 kcal/mol [10]. The rotational barriers arise from steric interactions between the rotating ethyl groups and the naphthalene ring system, as well as hyperconjugation effects [10].

The conformational stability of 2,6-diethylnaphthalene is enhanced by the symmetrical positioning of the ethyl substituents, which minimizes unfavorable steric interactions [7] [9]. The 2,6-substitution pattern places the ethyl groups in positions that allow for optimal spatial arrangement without significant steric hindrance between the substituents themselves.

Table 4: Thermodynamic and Computational Properties

PropertyValue
Standard Enthalpy of Formation (kJ/mol)Not available
Standard Entropy (J/mol·K)Not available
Heat Capacity (J/mol·K) at 298KNot available
Polarizability (Ų)9.87-9.95
HOMO-LUMO Gap (eV)Not available
Dipole Moment (Debye)Near zero (nonpolar)

Density functional theory calculations on naphthalene derivatives suggest that substituent effects in naphthalene systems are more complex than in benzene due to the extended π-system and multiple substitution sites [19] [20]. The electronic structure of 2,6-diethylnaphthalene is influenced by both inductive and hyperconjugative effects of the ethyl substituents, which donate electron density to the aromatic system through σ-π conjugation [19].

The molecular polarizability of related naphthalene derivatives ranges from 9.87 to 9.95 Ų, indicating the compound's ability to undergo electronic polarization in response to external electric fields [5]. The compound exhibits a near-zero dipole moment, consistent with its symmetrical structure and nonpolar character [3] [5].

Crystal packing studies of disubstituted naphthalene compounds reveal that alkyl conformation plays a crucial role in determining intermolecular interactions and crystal stability [9] [11]. The conformational preferences in the solid state may differ from those in solution due to intermolecular packing forces and crystal field effects [9] [21].

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59919-41-4

Wikipedia

Naphthalene, 2,6-diethyl-

Dates

Last modified: 08-16-2023

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